An In-depth Technical Guide on the Thermodynamic Stability of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in Aqueous Solutions
An In-depth Technical Guide on the Thermodynamic Stability of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in Aqueous Solutions
Introduction
2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride is a molecule of interest in pharmaceutical development, featuring a primary amino group, an amide linkage, and a pyridine ring.[1] The stability of this compound in aqueous solutions is a critical determinant of its viability as a drug candidate, influencing its shelf-life, formulation development, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the thermodynamic stability of this compound, detailing the key factors that influence its degradation, methodologies for its assessment, and the scientific rationale behind these experimental choices.
The inherent reactivity of the amide bond, coupled with the electronic properties of the pyridine ring and the nucleophilicity of the primary amine, presents a complex stability profile. Understanding the thermodynamic and kinetic parameters of its degradation is paramount for researchers, scientists, and drug development professionals.
I. Key Structural Features and Potential Degradation Pathways
The structure of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride contains several functional groups susceptible to degradation in an aqueous environment:
-
Amide Linkage: The amide bond is the most probable site of hydrolytic cleavage. This hydrolysis can be catalyzed by both acid and base.[2][3][4][5]
-
Primary Amino Group: This group can be susceptible to oxidation.
-
Pyridine Ring: While generally stable, the pyridine ring can influence the reactivity of the adjacent methylene and amide groups. The nitrogen atom in the pyridine ring can also be a site for oxidation.[6]
Based on these features, the primary degradation pathway is anticipated to be the hydrolysis of the amide bond, yielding 2-aminoacetic acid (glycine) and 2-(aminomethyl)pyridine.
II. Factors Influencing Stability in Aqueous Solutions
The thermodynamic stability of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in aqueous solutions is predominantly influenced by pH and temperature.
A. The Critical Role of pH
The rate of amide hydrolysis is highly dependent on the pH of the solution.[2][3][7][8][9] A typical pH-rate profile for amide hydrolysis exhibits three regions:
-
Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
pH-Independent Hydrolysis: In the near-neutral pH range, the rate of hydrolysis is often at a minimum and can be independent of pH.[2][3]
-
Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[4]
For 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride, the pKa values of the primary amino group and the pyridine nitrogen will also play a significant role in the overall pH-stability profile.
B. The Influence of Temperature
Temperature is a critical factor that accelerates the rate of chemical degradation.[10] The relationship between temperature and the degradation rate constant is described by the Arrhenius equation. By studying the degradation at elevated temperatures, it is possible to predict the stability at lower, more typical storage temperatures (e.g., 2-8°C or room temperature).[11] This is a cornerstone of accelerated stability testing as outlined in the International Council for Harmonisation (ICH) guidelines.[12][13][14][15]
III. Experimental Design for Stability Assessment: A Self-Validating System
A robust stability study is designed as a self-validating system, where the analytical methods are proven to be "stability-indicating." This means the method can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration and simultaneously detect and quantify any degradation products formed.[16][17][18][19][20]
A. Forced Degradation Studies
Forced degradation, or stress testing, is the foundation for understanding the intrinsic stability of a drug substance.[21][22][23][24] It involves subjecting the compound to conditions more severe than those expected during storage to accelerate degradation and identify potential degradation products.[23] For 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride, a comprehensive forced degradation study would include:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Alkaline Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Neutral Hydrolysis: Refluxing in water.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Exposure to light of a specified wavelength and intensity, as per ICH Q1B guidelines.[14]
-
Thermal Degradation: Exposure to dry heat.
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.[21][22][23]
B. Development of a Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for developing a stability-indicating assay.[17][18][19] The key objective is to develop a method that can separate the parent compound from all process-related impurities and degradation products.[17]
IV. Detailed Experimental Protocols
A. Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Accurately weigh and dissolve 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for a predetermined time.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C for a predetermined time.
-
Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of water. Heat at 60°C for a predetermined time.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for a predetermined time.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[16] A control sample should be kept in the dark.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
B. Protocol for Stability-Indicating HPLC Method Development
-
Initial Chromatographic Conditions:
-
Column: A C18 column is a good starting point for separating moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B is typically employed.[18]
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
-
Method Optimization: Inject the stressed samples into the HPLC system. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient profile, flow rate, and column temperature as needed to optimize the separation.[18][25]
-
Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines.[16] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
V. Data Presentation and Interpretation
A. Quantitative Data Summary
The results of the stability studies should be summarized in a clear and concise table.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) |
| 0.1 N HCl, 60°C | 24 | 85.2 | 12.1 | 2.7 |
| 0.1 N NaOH, 60°C | 8 | 78.9 | 18.5 | 2.6 |
| Water, 60°C | 48 | 95.1 | 3.5 | 1.4 |
| 3% H₂O₂, RT | 24 | 92.4 | 5.8 | 1.8 |
| Light Exposure | - | 98.7 | 1.1 | 0.2 |
Table 1: Example data from forced degradation studies of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.
B. Thermodynamic Parameters
From the kinetic data obtained at different temperatures, thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated.[26][27][28][29] These parameters provide deeper insights into the degradation mechanism.
VI. Visualization of Workflows and Pathways
A. Experimental Workflow
The overall workflow for assessing the thermodynamic stability is a logical sequence of steps, from initial characterization to predictive modeling.
B. Potential Degradation Pathway
A simplified diagram can illustrate the primary anticipated degradation pathway.
VII. Conclusion
The thermodynamic stability of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in aqueous solutions is a multifaceted property that requires a systematic and scientifically rigorous investigation. By employing a well-designed experimental strategy that includes forced degradation studies and the development of a validated stability-indicating HPLC method, it is possible to elucidate the degradation pathways, determine the kinetic and thermodynamic parameters of degradation, and ultimately predict the shelf-life of the compound. This in-depth understanding is crucial for making informed decisions throughout the drug development process, ensuring the final product is both safe and effective.
VIII. References
-
Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362–368.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
ICH. Quality Guidelines. [Link]
-
Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368. [Link]
-
FDA. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [Link]
-
Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. [Link]
-
Graeser, K. A., & Patterson, J. E. (2009). Correlating thermodynamic and kinetic parameters with amorphous stability. Pharmaceutical Research, 26(6), 1431-1438. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Jaglan, P. S., & Glenn, M. W. (1996). Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions. Journal of Veterinary Pharmacology and Therapeutics, 19(4), 269-274. [Link]
-
Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society. [Link]
-
Urban, S., & Zeitler, J. A. (2014). Applying thermodynamic and kinetic parameters to predict the physical stability of two differently prepared amorphous forms of simvastatin. Molecular Pharmaceutics, 11(11), 4048-4056. [Link]
-
Singh, S., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
ResearchGate. pH-rate profiles for: 2-UAm (triangles: also : data in 0.8-0.9M phosphate and - ResearchGate. [Link]
-
De Sèves, M. A. (1976). Levamisole: its stability in aqueous solutions at elevated temperatures. Part III. A chromatographic and polarimetric study of the kinetics of degradation. Analyst, 101(1201), 297-302. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
IJSDR. DRUG STABILITY. [Link]
-
ResearchGate. Base‐catalyzed amide bond hydrolysis at moderate pH (7. [Link]
-
TA Instruments. Measuring Thermodynamic Parameters in the Drug Development Process. [Link]
-
East, A. L. (2018). On the hydrolysis mechanisms of amides and peptides. PeerJ, 6, e4781. [Link]
-
MDPI. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]
-
Ciulli, A., & Williams, G. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today: Technologies, 8(2-4), e63-e70. [Link]
-
RJPN.org. Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]
-
Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link]
-
IJSDR. Forced Degradation for Pharmaceuticals: A Review. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ResearchGate. (PDF) Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. [Link]
-
Aithor. The Impact of Temperature on the Solubility of Poorly Soluble Substances in Aqueous Solutions. [Link]
-
RSC Publishing. Analytical issues in the chemical stability testing of drugs in solution. [Link]
-
Cairo University. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]
-
Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
IJSDR. Stability indicating study by using different analytical techniques. [Link]
-
Trends in Sciences. Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical Research, 7(7), 703-711. [Link]
-
NIST. Acetamide, 2-amino-. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Sci-Hub. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water / The Journal of Supercritical Fluids, 2010 [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uregina.ca [uregina.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. aithor.com [aithor.com]
- 11. Levamisole: its stability in aqueous solutions at elevated temperatures. Part III. A chromatographic and polarimetric study of the kinetics of degradation - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Official web site : ICH [ich.org]
- 15. fda.gov [fda.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. irjpms.com [irjpms.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 21. ajrconline.org [ajrconline.org]
- 22. onyxipca.com [onyxipca.com]
- 23. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 24. biopharminternational.com [biopharminternational.com]
- 25. rjpn.org [rjpn.org]
- 26. Correlating thermodynamic and kinetic parameters with amorphous stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 28. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates [mdpi.com]
- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
